2-(4-Amino-3-chlorophenyl)butanoic acid
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Overview
Description
The compound 2-(4-Amino-3-chlorophenyl)butanoic acid is a derivative of phenylbutanoic acid with an amino group at the fourth position and a chlorine atom at the third position on the phenyl ring. This structure is closely related to the well-known muscle relaxant and GABA-B agonist, baclofen. The compound has been the subject of various studies focusing on its molecular structure, synthesis, and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-(4-Amino-3-chlorophenyl)butanoic acid and its isomers has been explored through liquid chromatography methods. The amino group of the compound was protected, and the compound was derivatized to obtain diastereomeric mixtures, which were then separated using silica gel chromatography with n-hexane and ethyl acetate as eluents . This method provides a pathway to obtain pure isomers of the compound, which is crucial for subsequent applications and studies.
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-3-chlorophenyl)butanoic acid has been extensively analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. The vibrational studies, interpreted with potential energy distribution (PED), have provided insights into the molecular electronic energy, geometrical structure, and harmonic vibrational spectra. The stability of the molecule has been attributed to hyperconjugative interactions and intramolecular charge transfer, as evidenced by natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Amino-3-chlorophenyl)butanoic acid are not detailed in the provided papers, the studies of related compounds suggest that it may participate in hydrogen bonding with acidic compounds. This is supported by research on 2-amino-4-chlorophenol, which forms organic acid-base adducts through extensive hydrogen bonding, indicating that 2-(4-Amino-3-chlorophenyl)butanoic acid could exhibit similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-3-chlorophenyl)butanoic acid have been deduced from computational methods, including Hartree–Fock and density functional theory (DFT). These studies have provided information on the compound's infrared intensities, Raman scattering activities, dipole moment, and thermodynamical properties such as zero-point vibrational energies and entropies. The first-order hyperpolarizability of the molecule has also been calculated, indicating its potential application in nonlinear optics .
Scientific Research Applications
Molecular Docking and Structural Studies
Research has been conducted on the structural and vibrational properties of derivatives of butanoic acid, including 2-(4-Amino-3-chlorophenyl)butanoic acid. These studies, utilizing techniques like FT-IR, FT-Raman, and DFT calculations, have provided insights into the molecular structure and stability of these compounds. The research indicates potential applications in nonlinear optical materials due to the notable dipole moments and hyperpolarizabilities of these compounds (Vanasundari et al., 2018).
Vibrational Spectra and Electronic Analysis
Another study focused on the vibrational spectra and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid, providing detailed information on molecular electronic energy, geometrical structure, and vibrational spectra. The research also explored the molecule's stability and intramolecular charge transfer, offering valuable data for further scientific applications (Muthu & Paulraj, 2012).
Crystal Engineering Applications
Baclofen, a derivative of 2-(4-Amino-3-chlorophenyl)butanoic acid, has been studied for its potential in crystal engineering. Investigations into the multicomponent crystals formed with various acids and bases revealed insights into the conformation and protonation properties of the baclofen moiety. This research has implications for crystal engineering, particularly in the design of new pharmaceutical forms (Báthori & Kilinkissa, 2015).
Spectroscopic and Molecular Docking Evaluation
The spectroscopic investigation and molecular docking evaluation of derivatives of 2-(4-Amino-3-chlorophenyl)butanoic acid have provided insights into their potential biological activities. Studies have shown these compounds might be suitable for non-linear optical (NLO) materials and could have significant biological activities, possibly including inhibition of specific growth factors (Vanasundari et al., 2017).
Synthesis and Structural Modification
Research has been conducted on the synthesis and structural modification of derivatives of 2-(4-Amino-3-chlorophenyl)butanoic acid, exploring their potential as pharmaceutical compounds. This includes the synthesis of new heterocyclic compounds with anticipated biological activity, expanding the scope of potential medical applications (Sayed et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGOXFOTBQTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-chlorophenyl)butanoic acid |
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